molecular formula C14H15NO4S B2592791 2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid CAS No. 838867-39-3

2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid

Cat. No.: B2592791
CAS No.: 838867-39-3
M. Wt: 293.34
InChI Key: DIRISFNYMLQNLJ-UHFFFAOYSA-N
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Description

2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a sulfur-linked pyrrolidin-2,5-dione moiety substituted with a propyl group. The compound’s structure combines a carboxylic acid group (for hydrogen bonding and solubility) with a lipophilic pyrrolidinone ring, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-2-7-15-12(16)8-11(13(15)17)20-10-6-4-3-5-9(10)14(18)19/h3-6,11H,2,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRISFNYMLQNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid typically involves the reaction of a pyrrolidinone derivative with a benzoic acid derivative. One common method includes the use of 2,5-dioxo-1-propylpyrrolidin-3-yl chloride and thiobenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing non-cancerous cells. For example, a study highlighted the synthesis of sulfanilamide derivatives incorporating benzoic acid moieties as potential inhibitors of carbonic anhydrase II (hCA II), which is implicated in tumor progression. These derivatives showed promising inhibitory activity with low micromolar Ki values, indicating their potential as anticancer agents .

Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored extensively. The incorporation of the benzoic acid moiety enhances the binding affinity to target enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes. The binding studies revealed significant interactions through hydrogen bonding and van der Waals forces, indicating a viable pathway for drug development targeting enzyme inhibition .

Neuroprotective Effects
Another area of research involves the neuroprotective effects of this compound. Studies have suggested that similar compounds can mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity
The compound has demonstrated potential as a pesticide due to its structural similarity to known insecticides. Research indicates that derivatives can effectively target pests within arthropods and nematodes, showcasing their utility in agricultural settings. A patent outlines methods for synthesizing such compounds that exhibit insecticidal properties .

Herbicidal Properties
In addition to pest control, the compound's derivatives have been investigated for herbicidal activity. The ability to inhibit specific biochemical pathways in plants makes these compounds candidates for developing environmentally friendly herbicides.

Material Sciences Applications

Polymer Chemistry
The unique chemical structure of 2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Case Studies

Study Application Findings
Study on hCA II InhibitionMedicinal ChemistryDemonstrated low micromolar Ki values for synthesized compounds indicating effective inhibition .
Pesticide DevelopmentAgricultural SciencesIdentified insecticidal properties against specific pests .
Polymer SynthesisMaterial SciencesEnhanced mechanical properties in polymer composites .

Mechanism of Action

The mechanism of action of 2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Table 1: Substituent and Structural Comparisons

Compound Core Structure Key Substituents Synthesis Method Isomerism Observed
Target compound Benzoic acid + pyrrolidinone Propyl group at N1, sulfanyl at C3 Not specified Likely atropisomerism*
2-(2,2-Dicyano-1-methylethenyl)benzoic acid Benzoic acid + dicyano-vinyl Dicyano-methylvinyl group Knoevenagel condensation Atropisomerism (solid state)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Butanoic acid + sulfanyl Carboxymethylsulfanyl, aryl ketone Michael addition Racemic mixtures (R/S)
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid Nicotinic acid + pyrrolidinone Nicotinic acid instead of benzoic acid Not specified Not reported

*Inferred from analogous systems in .

Atropisomerism and Solid-State Behavior

  • Atropisomerism: Observed in 2-(2,2-dicyano-1-methylethenyl)benzoic acid due to restricted rotation around the C(vinyl)-C(aryl) bond, forming enantiomeric dimers in the solid state . Similar behavior is plausible for the target compound if rotation around the sulfanyl-pyrrolidinone bond is hindered.
  • Crystal Packing: The orthorhombic P2₁2₁2₁ space group (analogue in ) suggests non-centrosymmetric dimerization, which could influence physicochemical properties like melting points or bioavailability .

Electronic and Pharmacological Implications

  • Lipophilicity : The propyl group in the target compound may increase lipophilicity compared to methyl or carboxymethyl substituents, affecting membrane permeability or metabolic stability.
  • Biological Activity: Analogues in are synthesized for medicinal applications; the target compound’s pyrrolidinone-sulfanyl motif may mimic enzyme-binding motifs (e.g., protease inhibitors).

Biological Activity

The compound 2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C11_{11}H11_{11}N2_{2}O4_{4}S
  • Molecular Weight: 269.27 g/mol
  • IUPAC Name: 2-(2,5-dioxo-1-propylpyrrolidin-3-ylthio)benzoic acid

This compound features a pyrrolidine ring with dioxo substituents and a benzoic acid moiety, which may contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have shown that benzoic acid derivatives can enhance the activity of antioxidant enzymes in vitro, suggesting a potential for therapeutic applications in oxidative stress management .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. In vitro studies demonstrated that this compound exhibits notable antifungal and antibacterial properties. For example, it was effective against common strains of Candida and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections .

Cytotoxicity and Antitumor Activity

Cytotoxicity assays have been conducted to assess the effectiveness of this compound against cancer cell lines. Results indicate that it possesses significant cytotoxic effects on various cancer cells, including Hep-G2 (liver cancer) and A2058 (melanoma) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Degradation Pathways : It has been shown to promote the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathways, which are crucial for cellular homeostasis and protein turnover .
  • Modulation of Enzyme Activity : The compound acts as a modulator for various enzymes involved in metabolic processes, including cathepsins B and L, which are implicated in protein degradation and turnover .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antifungal activity compared to standard antifungal agents .

Case Study 2: Antitumor Potential

In another study focusing on its cytotoxic effects on cancer cells, treatment with varying concentrations (1 µM to 10 µM) of the compound resulted in a dose-dependent decrease in cell viability in Hep-G2 cells, with a significant reduction observed at 10 µM (approximately 70% cell death) after 48 hours .

Data Table: Summary of Biological Activities

Biological ActivityAssessed EffectReference
AntioxidantSignificant scavenging
AntimicrobialMIC = 15 µg/mL
Cytotoxicity (Hep-G2)70% cell death at 10 µM
Enzyme ModulationActivation of cathepsins

Q & A

Q. What are the key synthetic pathways for 2-[(2,5-Dioxo-1-propylpyrrolidin-3-yl)sulfanyl]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of propylamine derivatives with maleic anhydride or similar reagents.
  • Step 2 : Thioether linkage formation between the pyrrolidinone and benzoic acid derivatives using coupling agents like EDCl/HOBt.
  • Step 3 : Final purification via recrystallization or column chromatography.
    Optimization strategies :
  • Control reaction temperature (e.g., <50°C) to prevent decomposition of the dioxopyrrolidinone ring.
  • Use anhydrous solvents (e.g., DMF or DCM) to avoid hydrolysis of intermediates .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regioselectivity of the thioether bond and propyl substitution on the pyrrolidinone ring.
  • HPLC-MS : Assess purity (>95%) and identify byproducts (e.g., sulfoxide derivatives).
  • FT-IR : Verify the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and dioxopyrrolidinone (amide I/II bands) .

Q. What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of fine particles.
  • First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assays?

  • Orthogonal Assays : Cross-validate results using enzyme inhibition assays (e.g., ELISA) and cell-based viability tests (e.g., MTT assay).
  • Control Experiments : Rule out solvent interference (e.g., DMSO concentration ≤0.1%) or impurities (e.g., unreacted thiols) using HPLC-MS .

Q. What strategies mitigate instability of the dioxopyrrolidinone ring under physiological conditions?

  • pH Adjustment : Store solutions at pH 5–6 to slow hydrolysis.
  • Lyophilization : Improve shelf life by removing water.
  • Structural Analogues : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ring .

Q. How can regioselectivity challenges during thioether bond formation be addressed?

  • Protecting Groups : Temporarily block reactive sites on the benzoic acid moiety.
  • Catalytic Systems : Use Cu(I) catalysts to direct sulfur nucleophiles to the desired position on the pyrrolidinone ring .

Q. What methods validate the quantification of trace impurities in the compound?

  • LC-UV/MS : Detect impurities at <0.1% levels using reverse-phase C18 columns.
  • Reference Standards : Compare retention times with synthesized impurities (e.g., sulfonic acid derivatives) .

Q. How does the compound’s solubility profile influence experimental design?

  • Solvent Screening : Test solubility in DMSO (high), ethanol (moderate), and aqueous buffers (low).
  • Formulation : Use cyclodextrin complexes or micellar encapsulation for in vivo studies .

Key Research Challenges

  • Stereochemical Control : The compound’s stereochemistry (e.g., at the pyrrolidinone C3 position) may affect bioactivity but is difficult to characterize without chiral HPLC .
  • Bioactivity Variability : Differences in cell membrane permeability across assays can lead to conflicting IC₅₀ values .

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